REACTION_SMILES
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[CH3:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[NH2:1][CH2:2][CH:3]1[CH2:4][CH2:5][CH:6]([C:9](=[O:10])[OH:11])[CH2:7][CH2:8]1.[OH:23][CH2:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[c:12]1([CH3:22])[cH:13][cH:14][c:15]([S:18](=[O:19])(=[O:20])[OH:21])[cH:16][cH:17]1>>[NH2:1][CH2:2][CH:3]1[CH2:4][CH2:5][CH:6]([C:9]([O:10][CH2:24][c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)=[O:11])[CH2:7][CH2:8]1.[c:12]1([CH3:22])[cH:13][cH:14][c:15]([S:18](=[O:19])(=[O:20])[OH:21])[cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC1CCC(C(=O)O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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NCC1CCC(C(=O)OCc2ccccc2)CC1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |